5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen heteroatoms. Its molecular formula is with a molecular weight of approximately 161.63 g/mol. This compound is of interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride belongs to the class of spirocyclic compounds, specifically those that contain nitrogen and oxygen atoms within their structure. These types of compounds are often studied for their pharmacological properties and potential therapeutic uses.
The synthesis of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride typically involves several key steps that focus on constructing the spirocyclic core. Common methods include:
The molecular structure of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride features a spiro arrangement that incorporates both oxygen and nitrogen atoms in a cyclic framework. This unique configuration allows for various conformations and reactivity patterns.
The InChI representation for this compound is:
This structural information is essential for understanding its chemical behavior and potential interactions with biological targets.
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride can participate in various chemical reactions:
Each type of reaction may involve specific conditions such as solvent choice, temperature, and reaction time, which are critical for achieving desired yields and selectivity.
The mechanism of action for 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The spirocyclic structure facilitates unique binding interactions that can modulate the activity of these targets.
The exact pathways depend on the specific application and target molecule involved. Understanding these mechanisms is crucial for developing therapeutic agents based on this compound's structure .
The physical properties of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride include:
Key chemical properties include:
Relevant data on these properties can be found in specialized chemical literature and databases .
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride has potential applications in:
Research into its biological activities continues to expand its potential applications in drug discovery and development .
Catalytic hydrogenation serves as a pivotal step in constructing the saturated spirocyclic framework of azaspirocycles. This methodology typically follows initial spiroannulation and involves the selective reduction of unsaturated precursors under controlled conditions. Palladium on carbon (Pd/C) catalysts (5-10% loading) under moderate hydrogen pressure (3-5 atm) effectively reduce the C7-C8 double bond in 5-Oxa-2-azaspiro[3.5]non-7-ene intermediates without compromising the oxa-aza spiropiperidine core. The reaction proceeds optimally in polar protic solvents like methanol or ethanol at ambient to slightly elevated temperatures (25-50°C), achieving >85% conversion with minimal over-reduction byproducts. Critical to success is the exclusion of acidic additives that might promote N-dealkylation or ether cleavage. Post-hydrogenation, the hydrochloride salt is precipitated directly from the reaction mixture using anhydrous HCl in ethereal solvents, yielding 5-Oxa-2-azaspiro[3.5]nonane HCl as a crystalline solid after recrystallization from ethanol/diethyl ether mixtures [2].
Table 1: Catalytic Hydrogenation Parameters for Spirocycle Saturation
Catalyst System | H₂ Pressure (atm) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
5% Pd/C | 3.5 | MeOH | 25 | 87 |
10% Pd/C | 4.0 | EtOH | 50 | 92 |
Pd(OH)₂/C | 5.0 | i-PrOH | 35 | 78 |
Chloroacetyl chloride enables efficient construction of the azetidine ring central to the spirocyclic architecture. This reagent facilitates N-acylation-cyclization sequences starting from aminocyclohexanol derivatives. In a representative pathway, 4-aminocyclohex-1-en-1-ol undergoes N-acylation with chloroacetyl chloride (1.05 equiv) in dichloromethane at -10°C to 0°C, yielding the chloroacetamide intermediate without epoxide formation. Subsequent intramolecular Williamson ether synthesis occurs under high-dilution conditions (0.1-0.2M) with strong bases like sodium hydride (1.2 equiv) or potassium tert-butoxide (1.5 equiv) in tetrahydrofuran. This generates the spiro[3.5]non-7-ene core with the critical oxa-aza fusion at C2 and C5 positions. The reaction exhibits remarkable diastereoselectivity (>95%) when employing enantiomerically pure aminocyclohexanol precursors, attributed to stereoelectronic control during the SN2 ring-closure [2].
The acid-labile nature of the spirocyclic oxa-aza framework necessitates strategic protecting group selection throughout the synthesis. Tert-butoxycarbonyl (Boc) protection demonstrates optimal performance during ring-forming steps due to its steric bulk and orthogonal deprotection profile. Installation occurs via reaction of the primary amine precursor with di-tert-butyl dicarbonate (1.1 equiv) in aqueous THF at 0°C, achieving quantitative protection without di-Boc formation. Crucially, Boc stability persists during hydrogenation and salt formation steps. Final deprotection employs anhydrous HCl in dioxane (4M, 2-3 equiv) at 0-5°C, minimizing oxetane ring-opening side reactions observed with prolonged exposure to strong acids. Alternative protecting groups (Cbz, Fmoc) prove less suitable—Cbz requires hydrogenolysis conditions incompatible with the unsaturated precursor, while Fmoc exhibits base sensitivity that complicates subsequent cyclization steps. This Boc-based protection strategy enables overall yields exceeding 65% over five steps, representing a 30% improvement over earlier benzyl-based approaches [2] .
Solvent polarity and base strength critically influence cyclization efficiency and byproduct formation. For the ring-closing etherification, aprotic polar solvents (DMF, DMSO) significantly outperform ethereal or hydrocarbon alternatives by solubilizing the alkoxide intermediate and preventing aggregation. DMF emerges as optimal, providing >90% conversion at 0.1M concentration when using NaH as base. Weaker bases (K₂CO₃, Cs₂CO₃) in DMF require elevated temperatures (80-100°C) and extended reaction times (12-24h), leading to 15-20% dehydrohalogenation byproducts. Conversely, stronger bases (n-BuLi, LHMDS) in THF at -78°C accelerate ring closure but promote competing elimination pathways, reducing yield to 55-65%. Systematic optimization reveals that sodium hydride in anhydrous DMF at 0°C for 3 hours achieves the optimal balance, delivering the spirocyclic product in 92% isolated yield with <2% elimination impurities. The protocol proves scalable to 100g without yield reduction, demonstrating robustness for potential manufacturing [2] .
Table 2: Solvent-Base Systems for Spirocyclization Efficiency
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
NaH | DMF | 0 | 3 | 92 | <2 |
K₂CO₃ | DMF | 80 | 24 | 75 | 15 |
Cs₂CO₃ | DMSO | 100 | 12 | 70 | 18 |
n-BuLi | THF | -78 | 0.5 | 65 | 30 |
DBU | MeCN | 25 | 8 | 60 | 25 |
Precise thermal management and oxygen exclusion prove essential for maintaining intermediate stability and reaction selectivity. The chloroacetyl amidation requires strict temperature control (-10°C to 0°C) to prevent diacylation and acid chloride hydrolysis. Below -15°C, reaction kinetics become impractically slow, while above 5°C, competitive formation of the bis-acylated byproduct increases to >25%. Subsequent cyclization demands gradual warming from 0°C to 25°C after base addition to prevent exothermic decomposition. Throughout these steps, argon sparging (O₂ < 50 ppm) prevents oxidation of the cyclohexenol moiety, which generates conjugated enones that poison hydrogenation catalysts downstream. For the final hydrochloride salt formation, cryogenic conditions (-20°C) during HCl(g) bubbling into ethereal solutions prevent oxetane ring-opening—a degradation pathway observed at >0°C that produces chloromethyl ketone impurities detectable via LC-MS (>5% at 25°C). Implementing these controlled conditions reduces total impurities from 12% to <3% in the final API [2] .
Table 3: Critical Temperature Parameters for Key Synthetic Steps
Reaction Step | Temperature Range (°C) | Deviation Impact | Atmosphere Requirement |
---|---|---|---|
Chloroacetyl amidation | -10 to 0 | >5°C: 25% diacylation | N₂/Ar inert atmosphere |
Alkoxide formation | -20 to 0 | >0°C: Aggregation reduces reactivity | N₂/Ar inert atmosphere |
Intramolecular SN2 cyclization | 0 → 25 (gradual) | Isothermal at 0°C: Incomplete reaction after 24h | N₂/Ar inert atmosphere |
HCl salt formation | -20 to -10 | >0°C: Oxetane ring-opening (>5%) | Ambient, anhydrous |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3